molecular formula C6H6O4 B075187 cis,cis-Muconic acid CAS No. 1119-72-8

cis,cis-Muconic acid

Cat. No.: B075187
CAS No.: 1119-72-8
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-N
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Description

cis,cis-Muconic acid is a valuable six-carbon dicarboxylic acid platform chemical with two carboxylic functional groups at both ends and two double bonds in the middle. It is used as a starting material for the production of various valuable polymers and drugs, including adipic acid and terephthalic acid

Mechanism of Action

Target of Action

cis,cis-Muconic acid (MA) is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs . It is primarily targeted towards the production of adipic acid and terephthalic acid , which are prominent monomers of commercial plastics .

Mode of Action

The mode of action of this compound involves its conversion into valuable industrial chemicals. In the presence of catalysts, MA can be converted to adipic acid or caprolactam . Moreover, it can be electrochemically hydrogenated to adipic acid using water-derived hydrogen and electricity generated from wind energy .

Biochemical Pathways

Bio-based MA production has progressed to the establishment of de novo MA pathways in several microorganisms, such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae . The metabolic pathway is redesigned, intermediate flux control is applied, and the culture process is optimized to maximize the microbial MA production yield . MA production from biomass, such as the aromatic polymer lignin, has also attracted attention .

Pharmacokinetics

It’s known that the compound can be produced by certain bacteria through the enzymatic degradation of various aromatic chemical compounds .

Result of Action

The result of the action of this compound is the production of valuable industrial chemicals. It provides direct access to adipic acid and terephthalic acid, which are widely used in the production of commercial plastics, including nylon-6,6, polyurethane, and polyethylene terephthalate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of MA from biomass has been explored, focusing on microbes that are tolerant to aromatic compounds . Additionally, the electrochemical hydrogenation of MA to adipic acid can be achieved using water-derived hydrogen and electricity generated from renewable sources like wind energy .

Safety and Hazards

Cis,cis-Muconic acid may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The production of cis,cis-Muconic acid from biomass, such as the aromatic polymer lignin, has attracted attention from researchers focusing on microbes that are tolerant to aromatic compounds . The development of biotechnological approaches for MA production has advanced greatly recently .

Biochemical Analysis

Biochemical Properties

cis,cis-Muconic acid interacts with several enzymes and proteins. It is produced renewably via the biological conversion of sugars and lignin-derived aromatic compounds . In the catechol branch of the β-ketoadipate pathway, the elimination of muconate cycloisomerase (catB) in certain bacteria allows for the accumulation of MA at 100% molar yield from catechol, phenol, and benzoic acid . The production of MA can be optimized by the overexpression of catA, which increases the activity of the encoded catechol 1,2-dioxygenase, forming MA from catechol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in these reactions and interacting with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to other compounds. For instance, it can be electrochemically hydrogenated to trans-3-hexenedioic acid . This process involves an outer sphere proton-coupled electron transfer mechanism .

Temporal Effects in Laboratory Settings

In a fed-batch process, an engineered strain of Corynebacterium glutamicum accumulated 85 g L−1 MA from catechol in 60 hours, achieving a maximum volumetric productivity of 2.4 g L−1 h−1 . This indicates that this compound is stable over time in laboratory settings.

Metabolic Pathways

This compound is involved in the β-ketoadipate pathway, specifically in the catechol branch . It interacts with enzymes such as muconate cycloisomerase and catechol 1,2-dioxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis,cis-Muconic acid can be synthesized through the chemical synthesis starting from catechol as a raw material. this method requires environmentally sensitive, non-renewable petroleum-based feedstock and large concentrations of heavy metal catalysts . The final product is often a mixture of two isomers: this compound and cis,trans-Muconic acid.

Industrial Production Methods

Industrial production of this compound has advanced greatly with the development of biotechnological approaches. Microbial production involves the establishment of de novo pathways in several microorganisms such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae . These methods involve the redesign of metabolic pathways, intermediate flux control, and culture process optimization to maximize yield. Additionally, production from biomass, such as lignin, has attracted attention due to its sustainability .

Comparison with Similar Compounds

cis,cis-Muconic acid is compared with other similar dicarboxylic acids:

This compound is unique due to its ability to be produced from renewable resources and its versatility in being converted to various valuable chemicals.

Properties

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXHDPDFNKHHGW-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315323
Record name cis,cis-Muconic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,cis-Muconic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1119-72-8
Record name cis,cis-Muconic acid
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Record name cis,cis-Muconic acid
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Record name cis,cis-Muconic acid
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Record name cis,cis-Muconic acid
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Record name MUCONIC ACID, (Z,Z)-
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Record name cis,cis-Muconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of microbial production of cis,cis-muconic acid?

A1: Microbial production of ccMA offers a sustainable alternative to petroleum-based methods, contributing to a greener chemical industry. [, , ]

Q2: How is this compound produced from renewable feedstocks?

A2: ccMA can be synthesized from biomass, primarily through the microbial conversion of sugars and lignin-derived aromatic compounds. Engineered microorganisms, such as Pseudomonas putida and Saccharomyces cerevisiae, are employed for this purpose. [, , , ]

Q3: What are the key metabolic pathways involved in the biosynthesis of this compound?

A3: Several pathways lead to ccMA biosynthesis. The β-ketoadipate pathway, involving the ortho-cleavage of catechol, is commonly utilized. The L-lysine pathway and the reverse β-oxidation pathway represent alternative routes. [, , , ]

Q4: What are the challenges associated with microbial production of this compound?

A4: Low production titers, intermediate accumulation, and competition with cell growth for resources are major challenges. Optimization strategies include engineering metabolic pathways, controlling intermediate flux, and strain optimization. [, , , ]

Q5: Can this compound be produced from lignin without using glucose?

A5: Yes. Researchers have engineered Pseudomonas putida and Sphingobium sp. strains capable of producing ccMA from lignin model compounds without glucose supplementation. This achievement is crucial for utilizing both softwood and hardwood lignin for ccMA production. []

Q6: What is the molecular formula, weight, and spectroscopic data of this compound?

A6: The molecular formula of ccMA is C6H6O4. It has a molecular weight of 142.11 g/mol. Spectroscopic data, including 1H NMR and 13C NMR, can confirm its cis,cis-configuration and distinguish it from other isomers. [, , ]

Q7: What is the importance of the cis,cis-configuration in muconic acid for further applications?

A7: The cis,cis-configuration is crucial for the Diels-Alder reaction, which enables the synthesis of various cyclic compounds from ccMA. []

Q8: How does the pH of the solution influence the reactivity of this compound?

A8: The reactivity of ccMA is highly pH-dependent. Under alkaline conditions, ccMA exists as a stable dianion that resists isomerization. In acidic environments, it readily isomerizes to its cis,trans-form. Further heating under acidic conditions promotes intramolecular cyclization to form lactones. []

Q9: What strategies can be employed to favor the selective isomerization of this compound to trans,trans-muconic acid?

A9: Chelation of carboxylate groups with inorganic salts or solvation using polar aprotic solvents hinders ring-closing reactions, thereby promoting the selective isomerization to trans,trans-muconic acid. []

Q10: What is the significance of this compound as a platform chemical?

A10: ccMA serves as a versatile precursor for various valuable chemicals. Its most notable application is its conversion to adipic acid, a key monomer in nylon production. It also serves as a precursor for terephthalic acid, used in polyethylene terephthalate (PET) synthesis. [, , , ]

Q11: How is this compound converted to adipic acid?

A11: ccMA is catalytically hydrogenated to produce adipic acid. Various catalysts, including platinum group metals such as palladium and rhodium supported on activated carbon or silica, have shown promising activity and selectivity. []

Q12: What are the challenges associated with the catalytic conversion of biologically derived muconic acid to adipic acid?

A12: Achieving the high purity of adipic acid (99.8%) required for nylon synthesis necessitates efficient separation and purification processes. Catalyst stability and leaching of metals also pose challenges. []

Q13: Beyond adipic acid, what other valuable chemicals can be derived from this compound?

A13: ccMA can be converted to other valuable compounds like terephthalic acid, 1,4-cyclohexanedicarboxylic acid, and various biobased cyclic C6-1,4-diacid monomers. These compounds are essential building blocks for polymers and other performance materials. [, ]

Q14: What are the environmental benefits of using this compound as a platform chemical?

A14: Utilizing ccMA derived from renewable resources contributes to a more sustainable chemical industry by reducing reliance on petroleum-based feedstocks and promoting a circular economy. [, , ]

Q15: What are the potential environmental impacts of this compound production and its use?

A15: While considered more environmentally friendly than petroleum-based methods, the environmental impact of ccMA production should be carefully evaluated. Factors to consider include land use for biomass cultivation, energy consumption during fermentation and downstream processing, and the potential for water pollution. []

Q16: What strategies can be implemented to mitigate the environmental impact of this compound production?

A16: Minimizing waste generation, employing energy-efficient processes, and developing closed-loop systems for water and solvent recycling are crucial for mitigating the environmental footprint of ccMA production. [, ]

Q17: What are the current research frontiers in this compound production?

A17: Current research focuses on improving microbial strain performance for enhanced ccMA titers, yields, and productivities. Exploring new metabolic pathways, developing efficient and cost-effective separation and purification technologies, and optimizing downstream catalytic conversion processes are key areas of ongoing research. [, , ]

Q18: What are the future prospects and challenges for the industrial-scale production of this compound?

A18: Scaling up ccMA production to meet industrial demands requires overcoming challenges related to process economics, strain stability, and efficient downstream processing. Collaboration between academia and industry is crucial for translating laboratory-scale successes into commercially viable processes. [, ]

Q19: What are the potential societal benefits of transitioning to a bio-based economy using platform chemicals like this compound?

A19: A bio-based economy reliant on renewable resources like ccMA has the potential to reduce greenhouse gas emissions, decrease dependence on fossil fuels, create new job opportunities in rural communities, and promote sustainable economic growth. []

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